N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide
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Overview
Description
N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and amide linkages. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, such as 4-methoxybenzoic acid and 2-methoxybenzoyl chloride. These intermediates undergo amide coupling reactions with isoleucine derivatives under controlled conditions.
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Step 1: Preparation of 4-Methoxybenzamido Intermediate
Reagents: 4-methoxybenzoic acid, thionyl chloride, ammonia
Conditions: Reflux in anhydrous conditions
Reaction: 4-methoxybenzoic acid is converted to 4-methoxybenzoyl chloride using thionyl chloride, followed by reaction with ammonia to form 4-methoxybenzamide.
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Step 2: Coupling with Isoleucine Derivative
Reagents: 4-methoxybenzamide, isoleucine derivative, coupling agents (e.g., EDC, HOBt)
Conditions: Room temperature, inert atmosphere
Reaction: The 4-methoxybenzamide is coupled with the isoleucine derivative using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of N2-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, using automated reactors, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the amide groups can yield amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Nitrating mixture (HNO~3~/H~2~SO~4~), halogens (Cl~2~, Br2)
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N2-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)valinamide
- N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)leucinamide
Uniqueness
N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide is unique due to its specific substitution pattern on the aromatic rings and the presence of the isoleucine moiety. This unique structure imparts distinct physicochemical properties and biological activities, differentiating it from other similar compounds.
This detailed article provides a comprehensive overview of N2-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
485810-28-4 |
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Molecular Formula |
C28H31N3O5 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[1-(2-methoxyanilino)-3-methyl-1-oxopentan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C28H31N3O5/c1-5-18(2)25(28(34)30-23-12-8-9-13-24(23)36-4)31-27(33)21-10-6-7-11-22(21)29-26(32)19-14-16-20(35-3)17-15-19/h6-18,25H,5H2,1-4H3,(H,29,32)(H,30,34)(H,31,33) |
InChI Key |
QKFICKAEKWNGBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC=CC=C1OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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